molecular formula C17H17Cl2N3O B2383530 (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone CAS No. 887833-53-6

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Cat. No. B2383530
CAS RN: 887833-53-6
M. Wt: 350.24
InChI Key: BZUKOVBNKLJLSP-UHFFFAOYSA-N
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Description

The compound “(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone” is a potent and very isoform-selective inhibitor of AKR1C3 . AKR1C3 inhibitors are of interest as potential drugs for leukemia and hormone-related cancers .


Synthesis Analysis

The compound was synthesized by palladium-catalysed coupling of substituted phenyl or pyridyl bromides with the known morpholino (piperazin-1-yl)methanone . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, with the piperazine bridging unit providing the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .


Chemical Reactions Analysis

The compound is a result of a series of chemical reactions involving palladium-catalysed coupling and aza-Michael addition . The reactions lead to the formation of a potent and isoform-selective inhibitor of AKR1C3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.69 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare amide derivatives with piperazine. These compounds, including similar structures to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, were tested for in vitro antimicrobial activity, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Another study reports the synthesis of derivatives of (4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone, exploring their in vitro anticancer and antituberculosis activities. Selected compounds demonstrated significant activity against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting the potential therapeutic applications of such compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

T-Type Calcium Channel Blocker

Research on a novel T-type calcium channel blocker, structurally related to (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, demonstrated promise as a nociceptive and inflammatory pain reliever, as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for determining this compound in rat plasma, showing its potential utility in pain management (Noh et al., 2011).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

A study on solvent-polarity reconfigurable fluorescent logic gates involved compounds with a structure comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor. These compounds were investigated for their potential applications in probing the microenvironment of cellular membranes and protein interfaces, indicating their relevance in biochemical and medical research (Gauci & Magri, 2022).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Related compounds have been predicted to have acceptable bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit significant antimicrobial activity and anticancer activity , suggesting that this compound may also have potent biological effects at the molecular and cellular level.

Future Directions

The compound shows promise as a potential drug for leukemia and hormone-related cancers . Future research could focus on further exploring its potential therapeutic applications and improving its synthesis methods.

properties

IUPAC Name

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(19)11-15(16)20/h1-6,11H,7-10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKOVBNKLJLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

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